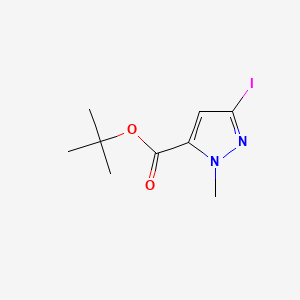
tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl ester group, an iodine atom, and a methyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Pyrazole derivatives have shown activity against various biological targets, including enzymes and receptors, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its reactivity and stability make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate depends on its interaction with specific molecular targets. The iodine atom and the pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the tert-butyl ester group, making it more polar and less lipophilic.
tert-Butyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate: Contains a chlorine atom instead of iodine, affecting its reactivity and biological activity.
tert-Butyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate: Contains a bromine atom, which has different steric and electronic effects compared to iodine.
Uniqueness: tert-Butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties. The tert-butyl ester group also enhances its lipophilicity, making it more suitable for certain applications .
Propiedades
Fórmula molecular |
C9H13IN2O2 |
|---|---|
Peso molecular |
308.12 g/mol |
Nombre IUPAC |
tert-butyl 5-iodo-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H13IN2O2/c1-9(2,3)14-8(13)6-5-7(10)11-12(6)4/h5H,1-4H3 |
Clave InChI |
SUNMZMMTUUAFLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC(=NN1C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13459128.png)
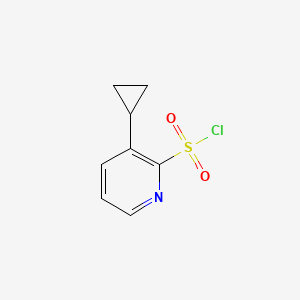
![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13459133.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
![5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13459155.png)
![(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13459156.png)
![[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B13459161.png)
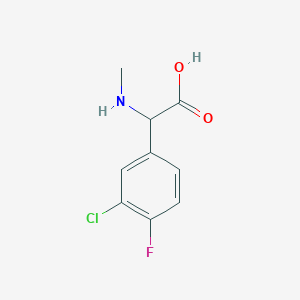
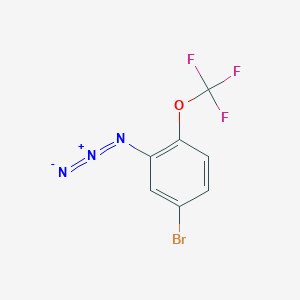
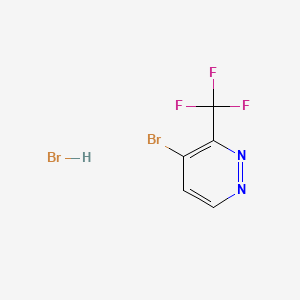
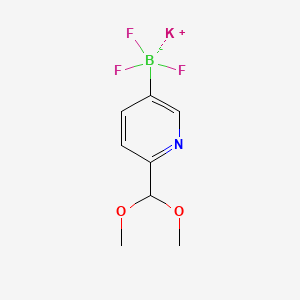
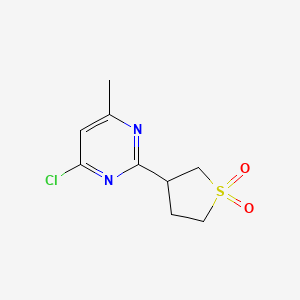
![Tert-butyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459207.png)
